(5-Bromo-6-quinoxalinyl)cyanamide

Description

Properties

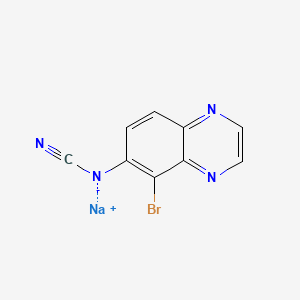

Molecular Formula |

C9H4BrN4Na |

|---|---|

Molecular Weight |

271.05 g/mol |

IUPAC Name |

sodium;(5-bromoquinoxalin-6-yl)-cyanoazanide |

InChI |

InChI=1S/C9H4BrN4.Na/c10-8-6(14-5-11)1-2-7-9(8)13-4-3-12-7;/h1-4H;/q-1;+1 |

InChI Key |

NYSNNOMDSVSYFS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=NC=CN=C2C(=C1[N-]C#N)Br.[Na+] |

Origin of Product |

United States |

Preparation Methods

Method A: From Quinoxaline Thiourea via Iodine Oxidation

- Starting Material: Quinoxaline thiourea derivative.

- Reagents: Iodine is used to oxidize the thiourea moiety.

- Process: The thiourea group on the quinoxaline ring is converted to the cyanamide group by oxidative desulfurization.

- Characterization: The synthesized cyanamide shows a melting point of 244–249 °C (decomposition), an IR absorption peak at 2225 cm⁻¹ indicative of the nitrile group, and NMR data consistent with the absence of thiourea and presence of cyanamide carbon at 107 ppm in $$^{13}C$$-NMR. Mass spectrometry confirms molecular ion at m/z 248.

This method was used to confirm the identity of the impurity found in brimonidine tartarate synthesis and involves a semi-preparative HPLC isolation step to purify the compound.

Method B: From 5-Bromo-6-aminoquinoxaline via Thiourea Intermediate

- Step 1: Bromination of 6-aminoquinoxaline to 5-bromo-6-aminoquinoxaline using N-bromosuccinimide (NBS) in halogenated solvents such as dichloromethane at 0–40 °C.

- Step 2: Reaction of 5-bromo-6-aminoquinoxaline with ammonium thiocyanate in the presence of benzoyl chloride to form 5-bromo-6-thioureidoquinoxaline.

- Step 3: Hydrolysis of the thioureido intermediate under basic conditions (e.g., sodium hydroxide) to yield this compound.

This multi-step process is detailed in patent literature and involves careful control of reaction conditions to maximize yield and purity.

Preparation of Key Intermediate: 5-Bromo-6-aminoquinoxaline

Since this compound synthesis depends on 5-bromo-6-aminoquinoxaline, its preparation is critical.

- Starting Material: 4-nitro-o-phenylenediamine.

- Step 1: Cyclization with glyoxal in aqueous solution to form 6-nitroquinoxaline.

- Step 2: Catalytic hydrogenation of 6-nitroquinoxaline to 6-aminoquinoxaline using palladium on carbon or Raney nickel in alcohol solvents under autoclave conditions.

- Step 3: Bromination of 6-aminoquinoxaline with N-bromosuccinimide (NBS) in halogenated solvents (e.g., methylene chloride) at 0–85 °C (preferably 0–30 °C for 4 hours) to obtain 5-bromo-6-aminoquinoxaline.

This three-step process is optimized for industrial scalability, offering high yield, mild conditions, and reduced waste generation.

Comparative Data Table of Preparation Methods

Research Discoveries and Analytical Insights

- The identification of this compound as a process-related impurity in brimonidine tartrate synthesis was first confirmed by semi-preparative HPLC isolation and comprehensive spectroscopic characterization.

- IR spectroscopy consistently reveals a strong nitrile absorption peak (~2225 cm⁻¹), distinguishing cyanamide from thiourea intermediates.

- $$^{13}C$$-NMR spectra lack the thiourea carbon signal (~180 ppm) but show a nitrile carbon peak near 107 ppm, confirming successful conversion.

- Mass spectrometry showing molecular ion at m/z 248 aligns with the expected molecular weight of this compound.

- Industrially, the preparation of 5-bromo-6-aminoquinoxaline via controlled bromination is a critical step that impacts the overall yield and purity of the cyanamide compound.

Summary and Industrial Relevance

The preparation of this compound involves either direct oxidative transformation of thiourea intermediates or a multi-step synthesis starting from 5-bromo-6-aminoquinoxaline. The latter is itself prepared via a well-established industrial process from 4-nitro-o-phenylenediamine. These methods provide high purity product suitable for pharmaceutical applications or impurity profiling in drug synthesis.

The choice of method depends on available starting materials, desired scale, and purity requirements. The oxidative desulfurization route offers a direct approach for impurity synthesis and confirmation, while the thiourea intermediate hydrolysis route is more suited for preparative synthesis.

This detailed synthesis overview integrates extensive research findings and patent disclosures, providing a robust foundation for researchers and industrial chemists working with this compound and related quinoxaline derivatives.

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-6-quinoxalinyl)cyanamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents.

Cyclization Reactions: The compound can undergo cyclization to form heterocyclic compounds, which are valuable in medicinal chemistry.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include ethylenediamine, thiophosgene, and alkyl cyanoacetates . The reactions are typically carried out in organic solvents such as benzene and methanol under controlled temperature and pressure conditions.

Major Products Formed

The major products formed from the reactions of this compound include various heterocyclic compounds, such as Brimondine, which is used as an antiglaucoma agent.

Scientific Research Applications

(5-Bromo-6-quinoxalinyl)cyanamide has diverse applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including its role as an α2-Adrenoceptor agonist.

Medicine: It is used in the synthesis of Brimondine, which is an important drug for the treatment of glaucoma.

Industry: The compound is used in the production of various pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (5-Bromo-6-quinoxalinyl)cyanamide involves its role as a reactant in the synthesis of Brimondine, an α2-Adrenoceptor agonist. Brimondine works by stimulating α2-adrenergic receptors, which leads to a decrease in intraocular pressure, making it effective in the treatment of glaucoma. The molecular targets and pathways involved include the α2-adrenergic receptors and the associated signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below compares (5-Bromo-6-quinoxalinyl)cyanamide with structurally similar compounds identified in , focusing on functional groups, synthesis pathways, and applications:

Research Findings and Data Gaps

- Agricultural Cyanamides: Calcium cyanamide reduces anthracnose incidence in strawberries by altering soil microbiota and enhancing nutrient availability .

- Structural Analogs: Thiourea and benzimidazole analogs of this compound show moderate to high bioactivity but lack comprehensive toxicity profiles .

- Data Gaps: Direct pharmacological or toxicological studies on this compound are absent in the provided evidence, necessitating further research to validate inferred properties.

Q & A

Q. How to optimize reaction conditions for scaling up this compound synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.